molecular formula C11H18O3 B15333895 6-(tetrahydro-2H-pyran-2-yloxy)-4-oxaspiro[2.4]heptane

6-(tetrahydro-2H-pyran-2-yloxy)-4-oxaspiro[2.4]heptane

Cat. No.: B15333895
M. Wt: 198.26 g/mol
InChI Key: UMJKMFGDGPSEPP-UHFFFAOYSA-N
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Description

6-[(Tetrahydro-2H-pyran-2-yl)oxy]-4-oxaspiro[24]heptane is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring and an oxaspiroheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Tetrahydro-2H-pyran-2-yl)oxy]-4-oxaspiro[2.4]heptane typically involves multiple steps, starting with the formation of the tetrahydropyran ring. One common approach is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve large-scale reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-[(Tetrahydro-2H-pyran-2-yl)oxy]-4-oxaspiro[2.4]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-[(Tetrahydro-2H-pyran-2-yl)oxy]-4-oxaspiro[2.4]heptane may be used to study enzyme-substrate interactions or as a probe in biochemical assays.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural features may be exploited to create drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-[(Tetrahydro-2H-pyran-2-yl)oxy]-4-oxaspiro[2.4]heptane exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

  • Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring but differ in their substituents and overall structure.

  • Oxaspiroheptanes: These compounds have a similar spirocyclic structure but may have different functional groups.

Uniqueness: 6-[(Tetrahydro-2H-pyran-2-yl)oxy]-4-oxaspiro[2

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

6-(oxan-2-yloxy)-4-oxaspiro[2.4]heptane

InChI

InChI=1S/C11H18O3/c1-2-6-12-10(3-1)14-9-7-11(4-5-11)13-8-9/h9-10H,1-8H2

InChI Key

UMJKMFGDGPSEPP-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2CC3(CC3)OC2

Origin of Product

United States

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